7,7'-Azocholestane-3beta-25-diol
Description
7,7'-Azocholestane-3beta-25-diol is a cholestane derivative characterized by an azo (–N=N–) bridge linking two steroidal units at the 7,7' positions. Its molecular formula is C₂₇H₅₈O₂N₂, with a molecular weight of 443.0 g/mol . The compound is commercially available as a radiolabeled tracer, with tritiated versions (e.g., [³H]-labeled) exhibiting specific activities ranging from 15–60 Ci/mmol, making it valuable for metabolic or receptor-binding studies .
Properties
CAS No. |
114115-27-4 |
|---|---|
Molecular Formula |
C27H46N2O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |
InChI |
InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
InChI Key |
BZEZIWPLZKOHDZ-GAUYASFCSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Synonyms |
7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,7’-Azocholestane-25-diol involves several steps. One method includes the reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This is followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group . Another method involves the use of photoactivation to label the oxysterol receptor .
Chemical Reactions Analysis
7,7’-Azocholestane-25-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert the oxido moiety to a hydroxy group.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and photoactivating agents. Major products formed from these reactions include various oxysterols and hydroxy derivatives .
Scientific Research Applications
7,7’-Azocholestane-25-diol is widely used in scientific research, particularly in the study of oxysterol receptors. It is used as a photoaffinity label to study the specificity and kinetics of oxysterol binding . The compound has applications in:
Chemistry: Used in the synthesis of various oxysterols and derivatives.
Biology: Helps in understanding the role of oxysterol receptors in cellular processes.
Industry: Used in the production of various steroid derivatives.
Mechanism of Action
The mechanism of action of 7,7’-Azocholestane-25-diol involves its binding to oxysterol receptors with high affinity (Ka = 9.1 nM). Upon activation with UV light, the compound covalently labels the receptor, allowing for the study of receptor properties and mechanisms . The molecular targets include oxysterol receptors, and the pathways involved are related to cholesterol biosynthesis and regulation .
Comparison with Similar Compounds
[7,7] Paracyclophanes (Cylindrocyclophanes and Merocyclophanes)
These compounds share the [7,7] bicyclic framework but differ fundamentally in core structure and substituents. For example:
- Cylindrocyclophanes : Contain β-branched methyl groups at C-2/15 positions.
- Merocyclophanes A/B : Feature α-branched methyl groups at C-1/14 positions, altering steric and electronic properties compared to β-branched analogues .
In contrast, 7,7'-Azocholestane-3beta-25-diol lacks cyclophane rings and instead incorporates a rigid azo bridge within a cholestane backbone. This structural distinction impacts solubility, stability, and interaction with biological targets.
3,3'-Biphenylmethane Derivatives
These compounds, such as 3,3'-bis(2-methylindolyl)-(3-nitrophenyl)methane, exhibit planar biphenyl cores with variable substituents (e.g., nitro, methyl, methoxy). Unlike this compound, they lack steroidal moieties and hydroxyl groups, resulting in distinct physicochemical behaviors (e.g., lower polarity) .
Functional and Spectral Properties
The hydroxyl groups in this compound enhance its aqueous solubility, whereas biphenylmethanes and cyclophanes are more suited for hydrophobic environments.
Research Findings and Implications
- This compound: Primarily utilized in tracer studies due to its high specific activity and stability in ethanol-based formulations .
- 3,3'-Biphenylmethanes : Demonstrated tunable photophysical properties, making them candidates for optoelectronic devices .
- [7,7] Paracyclophanes : Studied for their role in natural product biosynthesis and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
